molecular formula C16H17NO3 B2543560 Ethyl 4-[(2-hydroxybenzyl)amino]benzoate CAS No. 199190-52-8

Ethyl 4-[(2-hydroxybenzyl)amino]benzoate

Cat. No.: B2543560
CAS No.: 199190-52-8
M. Wt: 271.316
InChI Key: GCPABNQXOKQIPU-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-hydroxybenzyl)amino]benzoate (C₁₆H₁₇NO₃) is a Schiff base derivative characterized by a benzoate ester core substituted with a 2-hydroxybenzylamino group. Its crystal structure (monoclinic system, space group P1̄) reveals unit cell parameters a = 7.5445(7) Å, b = 8.3326(9) Å, c = 12.4291(10) Å, with angles α = 94.468(8)°, β = 91.063(7)°, γ = 116.644(10)°, and volume V = 695.01(13) ų . The structure is stabilized by strong intermolecular O—H⋯O and N—H⋯O hydrogen bonds, as well as π-π stacking interactions between aromatic rings . Synthesized via borohydride reduction of a Schiff base intermediate in ethanol, this compound serves as a model for studying steric and electronic effects in supramolecular chemistry .

Properties

IUPAC Name

ethyl 4-[(2-hydroxyphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-2-20-16(19)12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)18/h3-10,17-18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPABNQXOKQIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(2-hydroxybenzyl)amino]benzoate can be synthesized through a reduction reaction. A typical synthetic route involves the reduction of (E)-ethyl 4-[(2-hydroxybenzylidene)amino]benzoate using sodium borohydride (NaBH4) in ethanol. The reaction is carried out by dissolving the precursor compound in ethanol and adding an excess of sodium borohydride. The mixture is stirred until the yellow color disappears, indicating the completion of the reduction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:

    Reduction: As mentioned, the compound can be synthesized through the reduction of its Schiff base precursor.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Various nucleophiles under appropriate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction yields this compound, while oxidation could yield corresponding ketones or aldehydes.

Scientific Research Applications

Chemical Synthesis

Reagent and Building Block:
Ethyl 4-[(2-hydroxybenzyl)amino]benzoate is utilized as a reagent in organic synthesis. It serves as a building block for more complex molecules, particularly in the development of Schiff bases and other derivatives. The compound can be synthesized through reduction reactions, such as the reduction of ethyl 4-[(2-hydroxybenzylidene)amino]benzoate using sodium borohydride in ethanol.

Biological Applications

Antimicrobial and Antioxidant Properties:
Research has indicated that this compound exhibits potential antimicrobial and antioxidant activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms, making it a candidate for further investigation in the development of antimicrobial agents.

Therapeutic Effects:
The compound has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. For instance, one study explored its gastroprotective effects, revealing that it could protect gastric mucosa from ethanol-induced lesions in animal models. The mechanism involved antioxidant activity, which was assessed through various assays .

Case Studies

  • Gastroprotective Activity:
    A study conducted on rats demonstrated that this compound significantly reduced gastric lesions induced by absolute ethanol. The treated groups showed increased mucus secretion and decreased levels of malondialdehyde (a marker of oxidative stress), indicating its protective role against gastric mucosal damage .
  • Antiprotozoal Activity:
    In another research effort, derivatives of this compound were screened against Toxoplasma gondii and Plasmodium falciparum. Certain compounds showed promising activity against these protozoan parasites, suggesting potential applications in antiprotozoal drug development .

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with metal ions and its potential to act as a ligand in coordination chemistry. These interactions can influence biological processes, such as enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Methoxy vs. Hydroxy Substituents

The compound 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate (C₁₅H₁₅NO₅·0.5H₂O) replaces the ester group with a carboxylic acid and introduces a 3-methoxy substituent. This modification alters hydrogen bonding: the hydroxy and methoxy groups form a 2D layered structure via O—H⋯O and N—H⋯π interactions, contrasting with the 3D network in the ethyl ester derivative .

Halogenated and Bulky Substituents

Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate (C₁₇H₁₅Cl₂NO₄) incorporates a 4-chlorobenzylsulfanyl group, increasing lipophilicity (XLogP3 = 4.3) compared to the target compound. Similarly, ethyl 4-((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate introduces a benzimidazole moiety, which may enhance DNA interaction due to planar aromaticity .

Ester vs. Carboxylic Acid Derivatives

The carboxylic acid analog 4-[(2-hydroxybenzyl)amino]benzoic acid lacks the ethyl ester group, leading to stronger hydrogen-bonding networks and higher crystallinity. However, the ester group in the target compound improves solubility in organic solvents, a critical factor in pharmaceutical formulations .

Amino Group Modifications

Urea and Carbamoyl Derivatives

Ethyl 4-(carbamoylamino)benzoate derivatives (e.g., from ) replace the hydroxybenzyl group with carbamoyl moieties. These compounds exhibit distinct hydrogen-bonding patterns (N—H⋯O vs. O—H⋯O) and are explored as aquaporin inhibitors due to enhanced water solubility .

Pyrimidine and Heterocyclic Substitutions

Ethyl 4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoate incorporates a pyrimidine-pyridine system, enabling π-stacking and coordination chemistry. Synthesized via hydrazine hydrate reduction (84% yield), this derivative shows higher synthetic efficiency compared to the target compound’s borohydride method (65% yield) .

Metal Complexes

Tributyltin (IV) complexes, such as Ch-431 (ethyl (Z)-4-(4-oxo-4-((tributylstannyl)oxy)but-2-enamido)benzoate), introduce metal coordination sites.

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP Solubility Biological Activity
Ethyl 4-[(2-hydroxybenzyl)amino]benzoate 275.31 ~2.1 Organic solvents Supramolecular studies
Ethoxylated ethyl-4-aminobenzoate 1266.6 N/A Water-soluble Cosmetic applications
Ethyl 4-((1H-benzimidazol-2-yl)methyl)amino)benzoate 295.33 ~1.8 Moderate in ethanol Potential DNA interaction

Key Findings and Implications

  • Structural Flexibility : The ethyl ester group balances solubility and crystallinity, making the compound versatile for crystallographic studies .
  • Biological Relevance : Halogenation or heterocyclic substitutions (e.g., benzimidazole) enhance bioactivity but may compromise solubility .
  • Synthetic Efficiency : Hydrazine-based methods () offer higher yields than borohydride reductions, suggesting optimization pathways .

Contradictions arise in solubility profiles: ethoxylated derivatives () are water-soluble, whereas halogenated analogs () prioritize lipophilicity. These differences underscore the need for target-oriented design in drug development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 4-[(2-hydroxybenzyl)amino]benzoate?

  • Methodology : A common approach involves condensation reactions between ethyl 4-aminobenzoate and 2-hydroxybenzaldehyde derivatives under reflux conditions. For example, Schiff base formation can be achieved using ethanol or methanol as solvents, with catalytic acetic acid to promote imine linkage formation . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent). Validation via thin-layer chromatography (TLC) and spectroscopic methods (e.g., 1H^1H-NMR, 13C^{13}C-NMR) is critical to confirm purity and structure .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, identifying bond angles, hydrogen bonding, and torsion angles. For example, dihedral angles between aromatic rings and ester groups are key for understanding conjugation .
  • Spectroscopy : UV-Vis spectroscopy (200–400 nm range) identifies π→π* transitions, while IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, N-H bend at ~1600 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+^+ peak at m/z 314.3) .

Q. What are the baseline biological activities reported for this compound?

  • Methodology : Preliminary screening often involves in vitro assays:

  • Antimicrobial activity : Disk diffusion assays against E. coli or S. aureus at concentrations of 50–200 µg/mL, with zone-of-inhibition measurements .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa) at 24–72 h exposure, reporting IC50_{50} values. For example, thiosemicarbazide derivatives show 15–26% inhibition at 100–150 µM .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in hydrogen-bonding networks or molecular packing?

  • Methodology : When discrepancies arise (e.g., unexpected bond lengths or angles), use SHELXL’s restraints/constraints to refine disordered regions. Compare experimental data (e.g., C–O bond lengths in ester groups: 1.21–1.23 Å ) with DFT-optimized geometries. Hydrogen-bonding networks (e.g., O–H···N interactions) should be validated against crystallographic tables (e.g., D–H···A distances < 3.0 Å, angles > 120°) .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Methodology :

  • Reaction optimization : Use Design of Experiments (DoE) to vary temperature (60–100°C), solvent polarity (ethanol vs. DMF), and stoichiometry (1:1 to 1:1.2 molar ratios). Monitor by HPLC-MS to identify side products (e.g., hydrolyzed esters or unreacted amines) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or biocatalysts (lipases) to enhance imine formation efficiency .

Q. How do researchers address conflicting bioactivity data across studies?

  • Methodology :

  • Dose-response validation : Replicate assays with standardized protocols (e.g., identical cell passage numbers, serum-free conditions) to rule out batch variability .
  • Mechanistic follow-up : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with structurally similar compounds (e.g., ethyl 4-dimethylaminobenzoate derivatives ). Validate targets via Western blotting or qPCR if apoptosis/kinase pathways are implicated .

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